Xorphanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

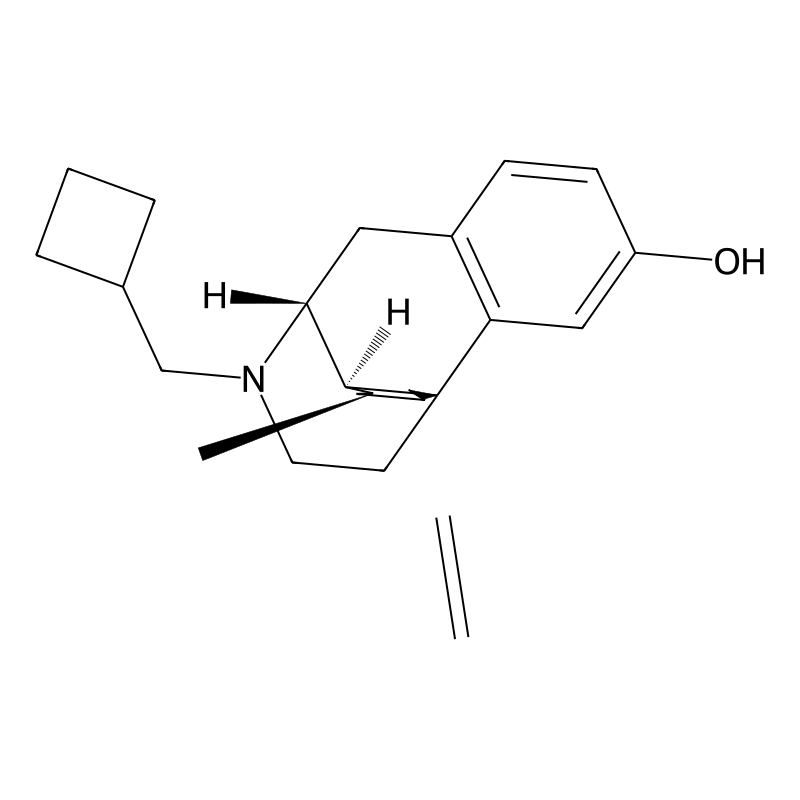

Xorphanol is a synthetic compound classified as a mixed agonist-antagonist of opioid receptors, primarily exhibiting high-efficacy partial agonist activity at the kappa-opioid receptor. It is structurally related to morphinan derivatives and is known for its analgesic properties. Xorphanol has gained attention for its unique pharmacological profile, which allows it to provide effective pain relief while minimizing some of the adverse effects commonly associated with traditional opioid medications, such as respiratory depression and dependence .

- Reduction Reactions: Xorphanol can be reduced to form corresponding alcohols or amines, which may alter its pharmacological properties .

- Substitution Reactions: The compound can undergo nucleophilic substitution, allowing for modifications that can enhance its therapeutic efficacy or alter its receptor binding characteristics .

Xorphanol exhibits notable biological activity as an analgesic agent. Its mechanism of action involves:

- Opioid Receptor Interaction: Xorphanol preferentially activates kappa-opioid receptors while displaying antagonistic properties at mu-opioid receptors. This selective activity contributes to its analgesic effects without the full spectrum of side effects seen with mu-opioid agonists .

- Resistance to Antagonism: In vitro studies have indicated that xorphanol possesses anti-naloxone properties, meaning it can resist antagonism by traditional opioid antagonists, which may enhance its therapeutic potential in certain clinical contexts .

The synthesis of xorphanol typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

- Starting Materials: Utilizing morphinan derivatives as the starting point.

- Functional Group Modifications: Employing techniques such as alkylation and reduction to introduce necessary functional groups.

- Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for pharmaceutical applications.

These methods allow for the production of xorphanol in a laboratory setting, making it accessible for research and clinical use .

Xorphanol is primarily utilized in the medical field for:

- Pain Management: It is prescribed for managing moderate to severe pain due to its effective analgesic properties.

- Research: Xorphanol serves as a valuable tool in pharmacological studies aimed at understanding opioid receptor dynamics and developing new analgesics with improved safety profiles .

Studies investigating xorphanol's interactions with other substances have revealed significant insights:

- Opioid Receptor Dynamics: Research has shown that xorphanol's interaction with kappa-opioid receptors can modulate pain pathways differently than traditional opioids, potentially leading to fewer side effects .

- Drug Interactions: Clinical evaluations have indicated that xorphanol may interact with other central nervous system depressants, necessitating careful monitoring when co-administered with such drugs.

These studies highlight xorphanol's unique position within the opioid pharmacology landscape.

Xorphanol shares structural and functional similarities with several other compounds in the opioid category. Here are some notable comparisons:

| Compound Name | Type | Primary Action | Unique Feature |

|---|---|---|---|

| Morphine | Full Agonist | Strong mu-opioid receptor agonist | High potential for dependence and respiratory depression |

| Buprenorphine | Partial Agonist | Mu-opioid receptor partial agonist | Ceiling effect on respiratory depression |

| Nalbuphine | Mixed Agonist/Antagonist | Kappa agonist, mu antagonist | Less addictive potential compared to full agonists |

| Pentazocine | Mixed Agonist | Kappa agonist | Can cause dysphoria in some patients |

Xorphanol's unique efficacy at the kappa-opioid receptor combined with its resistance to naloxone antagonism distinguishes it from these compounds, making it a promising candidate for further research and clinical application .

Synthetic Pathways and Methodologies

The synthesis of Xorphanol, a morphinan alkaloid derivative with molecular formula C₂₃H₃₁NO, follows established synthetic methodologies for morphinan alkaloids while incorporating specific structural modifications unique to this compound [1] [2]. The synthetic approach to Xorphanol utilizes several key methodologies that have been developed for morphinan alkaloid synthesis over the past decades.

The primary synthetic pathway begins with the construction of the phenanthrene-based core structure, which can be achieved through multiple routes. The most efficient approaches include the use of intramolecular Diels-Alder cycloaddition reactions, which have proven highly effective for constructing the complex polycyclic framework of morphinan alkaloids [3] [4]. This methodology allows for the stereoselective formation of the required ring system with appropriate substitution patterns.

Alternative synthetic methodologies include the biomimetic oxidative phenol coupling approach, which mimics the natural biosynthetic pathway observed in opium poppy [5] [6]. This approach involves the oxidative coupling of phenolic precursors to form the characteristic morphinan core structure. The coupling reaction typically employs oxidizing agents such as ferric chloride or electrochemical oxidation conditions to achieve the desired phenol-phenol coupling [7].

Recent advances in synthetic methodology have demonstrated the utility of anodic aryl-aryl coupling reactions for morphinan synthesis [7]. These electrochemical approaches offer advantages in terms of selectivity and environmental considerations, as they avoid the use of stoichiometric oxidizing agents. The electrochemical coupling reactions can be performed under mild conditions while maintaining high stereoselectivity.

Formation of the Morphinan Core Structure

The morphinan core structure of Xorphanol is characterized by its tetracyclic framework consisting of a phenanthrene moiety fused to a piperidine ring [8]. The formation of this core structure represents one of the most challenging aspects of Xorphanol synthesis due to the complex stereochemistry and the need for precise regioselectivity.

The construction of the morphinan core typically proceeds through a series of cyclization reactions. The initial step involves the formation of the phenanthrene system, which can be achieved through various approaches including the Diels-Alder reaction of appropriately substituted benzofuran derivatives with diene partners [9]. This reaction provides the basic aromatic framework with the correct regiochemistry for subsequent transformations.

The key cyclization step involves the formation of the nitrogen-containing ring system. This transformation typically employs intramolecular cyclization reactions, such as the Pictet-Spengler reaction or related acid-catalyzed cyclizations [8]. The cyclization must be carefully controlled to ensure the correct stereochemistry at the newly formed chiral centers.

The formation of the morphinan core also requires careful consideration of the substitution pattern. The specific positioning of functional groups must be established early in the synthesis to ensure proper reactivity for subsequent transformations. This includes the placement of hydroxyl groups, methoxy groups, and other substituents that define the final structure of Xorphanol.

Stereochemical Considerations in Synthesis

Xorphanol contains multiple chiral centers within its morphinan framework, requiring careful stereochemical control throughout the synthetic sequence [10]. The compound exhibits specific stereochemistry that must be precisely controlled to ensure the desired pharmacological properties.

The stereochemical challenges in Xorphanol synthesis arise from the presence of five contiguous chiral centers within the morphinan core [10]. The absolute configuration at each of these centers must be carefully established and maintained throughout the synthetic sequence. This requires the use of stereoselective reactions and, in many cases, chiral auxiliary approaches.

One of the most critical stereochemical considerations involves the formation of the quaternary carbon center present in the morphinan framework. This center is typically established through asymmetric alkylation reactions or through the use of chiral auxiliaries that direct the stereochemical outcome of key cyclization steps [9]. The formation of this quaternary center often represents the stereochemistry-determining step in the overall synthesis.

The control of stereochemistry at the nitrogen-bearing carbon is typically achieved through the use of chiral starting materials or through stereoselective reduction reactions. The reduction of intermediate ketones or imines must be carefully controlled to ensure the desired stereochemical outcome. This often requires the use of chiral reducing agents or asymmetric hydrogenation catalysts.

Enantiomeric purity control is achieved through various methods including the use of chiral starting materials, asymmetric catalysis, or classical resolution techniques [10]. The analytical determination of enantiomeric purity is typically performed using chiral chromatographic methods or through the measurement of optical rotation.

Industrial Production Methods

The industrial production of Xorphanol would require scalable synthetic methods that can provide the compound in sufficient quantities while maintaining cost-effectiveness and environmental sustainability. However, it should be noted that Xorphanol was never commercially marketed, so actual industrial production methods have not been implemented [2].

The principles of industrial morphinan synthesis would likely apply to Xorphanol production. Industrial-scale synthesis requires optimization of reaction conditions to maximize yield while minimizing the use of expensive reagents and solvents. This typically involves the development of one-pot reaction sequences and the elimination of chromatographic purification steps where possible [5].

Process intensification strategies would be employed to improve the efficiency of key synthetic steps. This includes the use of continuous flow reactors for hazardous or highly exothermic reactions, as well as the implementation of in-line analytical monitoring to ensure consistent product quality [11].

The industrial synthesis would likely employ heterogeneous catalysts where possible to facilitate catalyst recovery and reuse. This is particularly important for expensive transition metal catalysts used in key coupling reactions or asymmetric transformations [5].

Waste minimization would be a key consideration in industrial production, requiring the development of efficient recycling methods for solvents and the implementation of atom-economical synthetic transformations. The use of green chemistry principles would be emphasized to minimize environmental impact [5].

Chemical Reactions and Transformations

The synthesis of Xorphanol involves a series of chemical transformations that must be carefully orchestrated to achieve the desired product. The key reactions include aromatic substitution reactions, cyclization reactions, and various functional group transformations.

Aromatic substitution reactions play a crucial role in establishing the correct substitution pattern on the phenanthrene moiety. These reactions typically involve electrophilic aromatic substitution under acidic conditions, or nucleophilic aromatic substitution for the introduction of specific functional groups [12]. The regioselectivity of these reactions must be carefully controlled to ensure the desired substitution pattern.

Cyclization reactions are central to the formation of the morphinan core structure. These include both intramolecular cyclization reactions and cycloaddition reactions. The cyclization reactions often proceed through ionic mechanisms and require careful control of reaction conditions to achieve the desired stereochemical outcome [13].

Functional group transformations are required to install the specific substituents present in Xorphanol. These transformations include oxidation reactions, reduction reactions, and various alkylation reactions. The compatibility of these transformations with the sensitive morphinan core structure requires careful selection of reaction conditions and reagents [14].

The chemical transformations must also account for the potential for side reactions and the formation of unwanted stereoisomers. This requires the use of protecting groups in many cases and careful optimization of reaction conditions to maximize selectivity [14].

Analytical Methods for Structural Confirmation

The structural confirmation of Xorphanol and its synthetic intermediates requires a comprehensive analytical approach utilizing multiple spectroscopic and chromatographic techniques. The complex structure of Xorphanol, with its multiple chiral centers and polycyclic framework, necessitates the use of sophisticated analytical methods to ensure structural integrity and purity.

Spectroscopic Analysis Techniques

Nuclear magnetic resonance (NMR) spectroscopy represents the primary analytical technique for structural confirmation of Xorphanol. The comprehensive NMR analysis includes both one-dimensional and two-dimensional NMR experiments to fully characterize the molecular structure [15] [10].

¹H NMR spectroscopy provides detailed information about the hydrogen environments within the Xorphanol molecule. The aromatic protons of the phenanthrene moiety typically appear in the range of 6.5-8.0 ppm, while the aliphatic protons appear in the range of 1.0-4.0 ppm [16]. The complex splitting patterns observed in the ¹H NMR spectrum provide information about the connectivity and stereochemistry of the molecule.

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. The aromatic carbons appear in the range of 110-160 ppm, while the aliphatic carbons appear in the range of 20-80 ppm [17]. The multiplicity of carbon signals, determined through DEPT experiments, provides information about the substitution patterns and molecular connectivity.

Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, are essential for complete structural elucidation. These experiments provide information about proton-proton coupling, proton-carbon connectivity, and long-range coupling relationships [10]. The 2D NMR data are particularly valuable for confirming the stereochemistry and substitution patterns in complex molecules like Xorphanol.

Mass spectrometry provides molecular weight confirmation and structural information through fragmentation analysis. High-resolution mass spectrometry can confirm the molecular formula and provide accurate mass measurements [15]. The fragmentation patterns observed in mass spectrometry can provide information about the structural features and the presence of specific functional groups.

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of Xorphanol would show characteristic absorption bands for aromatic C=C stretches, C-H stretches, and any heteroatom-containing functional groups [18]. The IR spectrum serves as a complementary technique to NMR for functional group identification.

Chromatographic Identification Methods

Chromatographic methods are essential for the analysis of Xorphanol purity and the identification of synthetic intermediates and impurities. These methods provide both qualitative and quantitative information about the composition of synthetic samples.

High-performance liquid chromatography (HPLC) represents the primary chromatographic method for Xorphanol analysis. HPLC separation can be achieved using various stationary phases, including reverse-phase C18 columns and specialized chiral stationary phases for enantiomeric analysis [19]. The mobile phase typically consists of aqueous buffers combined with organic solvents such as acetonitrile or methanol.

The chromatographic separation of Xorphanol requires careful optimization of mobile phase composition and pH to achieve adequate resolution. The use of buffer systems is often necessary to control the ionization state of the basic nitrogen atom in the morphinan structure [20]. The pH of the mobile phase significantly affects the retention time and peak shape of basic compounds like Xorphanol.

Detection methods for HPLC analysis include UV-visible spectroscopy, which can detect the aromatic chromophores present in Xorphanol. The detection wavelength is typically optimized based on the absorption characteristics of the specific compound [19]. Photodiode array detection can provide additional spectral information for peak identification and purity assessment.

Chiral chromatography is particularly important for the analysis of Xorphanol enantiomers. Chiral stationary phases, such as those based on polysaccharide derivatives or cyclodextrin bonded phases, can provide separation of enantiomers [21]. The chiral analysis is essential for determining enantiomeric purity and for monitoring the stereochemical outcome of synthetic reactions.

Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of volatile derivatives of Xorphanol. While the parent compound may not be sufficiently volatile for direct GC analysis, derivatization reactions can be employed to produce volatile derivatives suitable for GC analysis [22]. The mass spectrometric detection provides both molecular weight information and structural information through fragmentation patterns.

Thin-layer chromatography (TLC) remains a valuable technique for rapid analysis and monitoring of synthetic reactions. TLC can provide qualitative information about the composition of reaction mixtures and can be used for the rapid identification of synthetic intermediates [23]. The visualization of TLC plates can be accomplished using various detection methods, including UV illumination and chemical staining reagents.

The analytical data obtained from these chromatographic methods must be carefully interpreted in conjunction with spectroscopic data to provide complete structural confirmation. The combination of multiple analytical techniques ensures the reliability and accuracy of structural assignments for Xorphanol and its synthetic intermediates.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Antonijević B, Stojiljković MP, Bokonjić D, Vucinić S. [Antidotal effect of combinations obidoxime/HI-6 and memantine in mice poisoned with soman, dichlorvos or heptenophos]. Vojnosanit Pregl. 2011 Dec;68(12):1033-40. Serbian. PubMed PMID: 22352264.

3: Garrido Frenich A, Martínez Vidal JL, Fernández Moreno JL, Romero-González R. Compensation for matrix effects in gas chromatography-tandem mass spectrometry using a single point standard addition. J Chromatogr A. 2009 Jun 5;1216(23):4798-808. doi: 10.1016/j.chroma.2009.04.018. Epub 2009 Apr 15. PubMed PMID: 19406413.

4: Solná R, Sapelnikova S, Skládal P, Winther-Nielsen M, Carlsson C, Emnéus J, Ruzgas T. Multienzyme electrochemical array sensor for determination of phenols and pesticides. Talanta. 2005 Jan 30;65(2):349-57. doi: 10.1016/j.talanta.2004.07.005. PubMed PMID: 18969806.

5: Fussell RJ, Hetmanski MT, Colyer A, Caldow M, Smith F, Findlay D. Assessment of the stability of pesticides during the cryogenic processing of fruits and vegetables. Food Addit Contam. 2007 Nov;24(11):1247-56. PubMed PMID: 17852403.

6: Bozsik A. Susceptibility of adult Coccinella septempunctata (Coleoptera: Coccinellidae) to insecticides with different modes of action. Pest Manag Sci. 2006 Jul;62(7):651-4. PubMed PMID: 16649191.

7: Avramides EJ. Long-term stability of pure standards and stock standard solutions for the determination of pesticide residues using gas chromatography. J Chromatogr A. 2005 Jul 8;1080(2):166-76. PubMed PMID: 16008055.

8: Antonijević B, Bokonjić D, Stojiljković MP, Kilibarda V, Milovanović ZA, Nedeljković M, Maksimović M. Efficacy of trimedoxime in mice poisoned with dichlorvos, heptenophos or monocrotophos. Basic Clin Pharmacol Toxicol. 2005 Feb;96(2):111-7. PubMed PMID: 15679473.

9: Talebi K, Shaikhi A. Effects of different factors on the residues of heptenophos in cucumber. Commun Agric Appl Biol Sci. 2003;68(4 Pt B):789-93. PubMed PMID: 15151314.

10: Kavousi A, Talebi K. Side-effects of three pesticides on the predatory mite, Phytoseiulus persimilis (Acari: Phytoseiidae). Exp Appl Acarol. 2003;31(1-2):51-8. PubMed PMID: 14756400.

11: Blasco C, Fernández M, Pena A, Lino C, Silveira MI, Font G, Picó Y. Assessment of pesticide residues in honey samples from portugal and Spain. J Agric Food Chem. 2003 Dec 31;51(27):8132-8. PubMed PMID: 14690408.

12: Fussell RJ, Jackson Addie K, Reynolds SL, Wilson MF. Assessment of the stability of pesticides during cryogenic sample processing. 1. Apples. J Agric Food Chem. 2002 Jan 30;50(3):441-8. PubMed PMID: 11804510.

13: Di Muccio A, Pelosi P, Camoni I, Attard Barbini D, Dommarco R, Generali T, Ausili A. Selective, solid-matrix dispersion extraction of organophosphate pesticide residues from milk. J Chromatogr A. 1996 Nov 22;754(1-2):497-506. PubMed PMID: 8997741.

14: Worek F, Kirchner T, Bäcker M, Szinicz L. Reactivation by various oximes of human erythrocyte acetylcholinesterase inhibited by different organophosphorus compounds. Arch Toxicol. 1996;70(8):497-503. PubMed PMID: 8783813.

15: Kumaran S, Morita M. Application of a cholinesterase biosensor to screen for organophosphorus pesticides extracted from soil. Talanta. 1995 Apr;42(4):649-55. PubMed PMID: 18966276.

16: Skladal P, Mascini M. Sensitive detection of pesticides using amperometric sensors based on cobalt phthalocyanine-modified composite electrodes and immobilized cholinesterases. Biosens Bioelectron. 1992;7(5):335-43. PubMed PMID: 1632947.

17: Besser R, Hopf HC, Gutmann L, Dillmann U. [The decrement-increment phenomenon in disorders of neuromuscular transmission by inhibition of acetylcholinesterase]. EEG EMG Z Elektroenzephalogr Elektromyogr Verwandte Geb. 1989 Mar;20(1):28-33. German. PubMed PMID: 2539961.

18: Köck M, Sixl W, Möse JR. Lead, cadmium, mercury and insecticide residue control of fresh vegetables. Geogr Med Suppl. 1989;2:91-100. PubMed PMID: 2744476.

19: Besser R, Dillmann U, Gutmann L, Hopf HC. [The repetitive muscular action potential in neuromuscular transmission disorders due to acetylcholinesterase inhibition]. EEG EMG Z Elektroenzephalogr Elektromyogr Verwandte Geb. 1988 Jun;19(2):85-91. German. PubMed PMID: 2841086.

20: Kagan IuS, Pan'shina TN, Voĭtenko GA, Sasinovich LM, Rodionov GA. [Toxicology of the pesticide khostakvik and establishment of safe levels for using it]. Gig Sanit. 1984 Apr;(4):18-22. Russian. PubMed PMID: 6735196. 1: Gharagozlou P, Hashemi E, DeLorey TM, Clark JD, Lameh J. Pharmacological profiles of opioid ligands at kappa opioid receptors. BMC Pharmacol. 2006 Jan 25;6:3. PubMed PMID: 16433932; PubMed Central PMCID: PMC1403760.

2: Gharagozlou P, Demirci H, David Clark J, Lameh J. Activity of opioid ligands in cells expressing cloned mu opioid receptors. BMC Pharmacol. 2003 Jan 4;3:1. doi: 10.1186/1471-2210-3-1. Epub 2003 Jan 4. PubMed PMID: 12513698; PubMed Central PMCID: PMC140036.

3: Gharagozlou P, Demirci H, Clark JD, Lameh J. Activation profiles of opioid ligands in HEK cells expressing delta opioid receptors. BMC Neurosci. 2002 Nov 18;3:19. Epub 2002 Nov 18. PubMed PMID: 12437765; PubMed Central PMCID: PMC137588.

4: Cruz SL, Villarreal JE, Volkow ND. Further evidence that naloxone acts as an inverse opiate agonist: implications for drug dependence and withdrawal. Life Sci. 1996 May 24;58(26):PL381-9. PubMed PMID: 8691979.

5: Howes JF, Villarreal JE, Harris LS, Essigmann EM, Cowan A. Xorphanol. Drug Alcohol Depend. 1985 Feb;14(3-4):373-80. PubMed PMID: 4039650.

6: McCarthy PS, Howlett GJ. Physical dependence induced by opiate partial agonists in the rat. Neuropeptides. 1984 Dec;5(1-3):11-4. PubMed PMID: 6152317.

7: Howes JF, Bousquet AR. Development of TR5379M (xorphanol mesylate), an oral analgesic. NIDA Res Monogr. 1983 Apr;43:231-7. PubMed PMID: 6135994.